tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a bromo-fluorophenoxy moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-3-fluorophenol with an appropriate alkylating agent to form the 4-bromo-3-fluorophenoxy intermediate. This intermediate is then reacted with tert-butyl chloroformate and a suitable base to form the final carbamate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while hydrolysis will produce the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore. The presence of the carbamate group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The bromo and fluoro groups can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-bromo-2-fluorophenyl)carbamate
- tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Uniqueness
tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate is unique due to the specific positioning of the bromo and fluoro groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This unique structure can provide distinct advantages in certain chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-3-fluorophenoxy)ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17(4)7-8-19-10-5-6-11(15)12(16)9-10/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWVGGMZPROLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.